molecular formula C25H22N4S B3485279 3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole

Cat. No.: B3485279
M. Wt: 410.5 g/mol
InChI Key: FKBORYLQWNDNDS-UHFFFAOYSA-N
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Description

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with the indole structure. Common reagents used in these reactions include benzyl chloride, sulfur-containing compounds, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzyl positions.

Scientific Research Applications

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring and indole structure can engage in various interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
  • 3-(4-benzyl-5-phenylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
  • 3-(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole

Uniqueness

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole is unique due to the presence of two benzyl groups attached to the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4S/c1-18-23(21-14-8-9-15-22(21)26-18)24-27-28-25(30-17-20-12-6-3-7-13-20)29(24)16-19-10-4-2-5-11-19/h2-15,26H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBORYLQWNDNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NN=C(N3CC4=CC=CC=C4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
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3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
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3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
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3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
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3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole
Reactant of Route 6
3-(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)-2-methyl-1H-indole

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